molecular formula C23H24BrN5O B3413773 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946268-52-6

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Cat. No. B3413773
CAS RN: 946268-52-6
M. Wt: 466.4 g/mol
InChI Key: UICZFFMNPUWUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide, also known as PQR309, is a small molecule inhibitor that has shown potential in treating cancer. It is a selective inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are important in the regulation of cell growth and survival.

Mechanism of Action

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide selectively inhibits the PI3K and mTOR pathways, which are frequently dysregulated in cancer cells. These pathways are involved in cell growth, proliferation, survival, and metabolism. By inhibiting these pathways, this compound induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. It has also been shown to have low toxicity in preclinical studies, with no significant adverse effects on normal tissues. This compound has been found to be effective in reducing tumor growth and metastasis in various preclinical models.

Advantages and Limitations for Lab Experiments

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide has several advantages for lab experiments, including its selective inhibition of the PI3K and mTOR pathways, which are frequently dysregulated in cancer cells. It has also been shown to have good oral bioavailability and tissue distribution, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to evaluate the safety and efficacy of this compound in clinical trials for various types of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound and to identify biomarkers that can predict response to treatment. Finally, there is a need to develop combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms.

Scientific Research Applications

4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide has been extensively studied in preclinical models, and several clinical trials are ongoing to evaluate its safety and efficacy in treating various types of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that this compound suppresses tumor growth and metastasis in mouse models of breast, lung, and prostate cancers.

properties

IUPAC Name

4-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5O/c1-16-15-21(29-13-3-2-4-14-29)28-23(25-16)27-20-11-9-19(10-12-20)26-22(30)17-5-7-18(24)8-6-17/h5-12,15H,2-4,13-14H2,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICZFFMNPUWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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